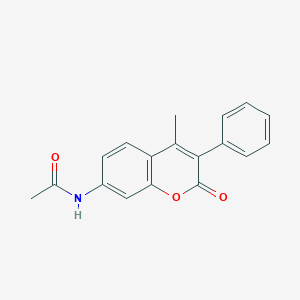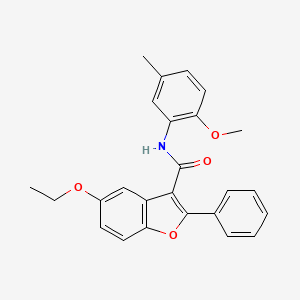
5-ethoxy-N-(4-methylphenyl)-2-phenyl-1-benzofuran-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-ethoxy-N-(4-methylphenyl)-2-phenyl-1-benzofuran-3-carboxamide (5-EPMPC) is a synthetic compound that has recently been studied for its potential applications in the field of scientific research. 5-EPMPC has been found to have a wide range of biochemical and physiological effects, and has been used in laboratory experiments to study the mechanism of action of various drugs.
Scientific Research Applications
5-ethoxy-N-(4-methylphenyl)-2-phenyl-1-benzofuran-3-carboxamide has been used in a variety of scientific research applications. It has been used to study the mechanism of action of various drugs, as well as to study the biochemical and physiological effects of these drugs. It has also been used in drug metabolism studies, as well as in the study of the pharmacokinetics and pharmacodynamics of various drugs.
Mechanism of Action
The mechanism of action of 5-ethoxy-N-(4-methylphenyl)-2-phenyl-1-benzofuran-3-carboxamide is not yet fully understood. However, it is believed that this compound acts as an agonist at certain G protein-coupled receptors, which are involved in a variety of physiological processes. It is also believed that this compound binds to certain enzymes, which can then lead to the activation of certain signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in a variety of laboratory experiments. It has been found to have a wide range of effects, including the activation of certain G protein-coupled receptors, the inhibition of certain enzymes, and the modulation of certain signaling pathways. It has also been found to have anti-inflammatory, anti-cancer, and anti-oxidative properties.
Advantages and Limitations for Lab Experiments
The use of 5-ethoxy-N-(4-methylphenyl)-2-phenyl-1-benzofuran-3-carboxamide in laboratory experiments has several advantages. It is relatively easy to synthesize, and it has a wide range of biochemical and physiological effects. Furthermore, it is relatively stable, and can be stored for long periods of time. However, it is important to note that this compound is a synthetic compound, and its long-term effects are not yet fully understood.
Future Directions
There are several potential future directions for the use of 5-ethoxy-N-(4-methylphenyl)-2-phenyl-1-benzofuran-3-carboxamide in scientific research. One potential direction is the study of its effects on human physiology, as well as its potential applications in the treatment of various diseases. Additionally, further research could be done to further elucidate the mechanism of action of this compound, as well as to identify new potential uses for it. Finally, further research could be done to assess the long-term effects of this compound, as well as to identify any potential toxic effects.
Synthesis Methods
The synthesis of 5-ethoxy-N-(4-methylphenyl)-2-phenyl-1-benzofuran-3-carboxamide has been extensively studied, and several methods have been developed. The most commonly used method involves the reaction of 4-methylphenylboronic acid and ethyl 2-phenylbenzofuran-3-carboxylate in the presence of a palladium catalyst. This reaction is carried out at a temperature of 80-90°C for a period of 8-12 hours. The product is then purified and isolated by column chromatography.
properties
IUPAC Name |
5-ethoxy-N-(4-methylphenyl)-2-phenyl-1-benzofuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO3/c1-3-27-19-13-14-21-20(15-19)22(23(28-21)17-7-5-4-6-8-17)24(26)25-18-11-9-16(2)10-12-18/h4-15H,3H2,1-2H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPJVMJXENFAJOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)OC(=C2C(=O)NC3=CC=C(C=C3)C)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-(3-hydroxypropyl)-3-phenyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B6525069.png)
![(4Z)-4-[(4-methoxyphenyl)methylidene]-7-methyl-12-[2-(thiophen-2-yl)ethyl]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one](/img/structure/B6525077.png)
![(5Z)-5-[(2H-1,3-benzodioxol-5-yl)methylidene]-2-methyl-11-(propan-2-yl)-4,13-dioxa-11-azatricyclo[7.4.0.0^{3,7}]trideca-1(9),2,7-trien-6-one](/img/structure/B6525083.png)
![11-{[(2Z)-2-[(4-ethoxyphenyl)methylidene]-6-hydroxy-3-oxo-2,3-dihydro-1-benzofuran-7-yl]methyl}-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one](/img/structure/B6525089.png)
![11-{[(2Z)-6-hydroxy-2-[(3-methoxyphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-7-yl]methyl}-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one](/img/structure/B6525093.png)
![11-[(7-hydroxy-2-oxo-3-phenyl-2H-chromen-8-yl)methyl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one](/img/structure/B6525094.png)
![11-{[7-hydroxy-3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-8-yl]methyl}-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one](/img/structure/B6525096.png)
![11-{[7-hydroxy-3-(2-methoxyphenyl)-4-oxo-4H-chromen-8-yl]methyl}-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one](/img/structure/B6525101.png)

![4-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-7,8-dihydroxy-2H-chromen-2-one dihydrochloride](/img/structure/B6525112.png)

![3-(4-chlorophenyl)-7-[2-(4-ethylpiperazin-1-yl)ethoxy]-4H-chromen-4-one dihydrochloride](/img/structure/B6525124.png)

